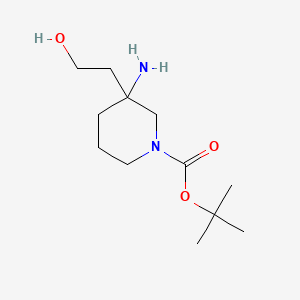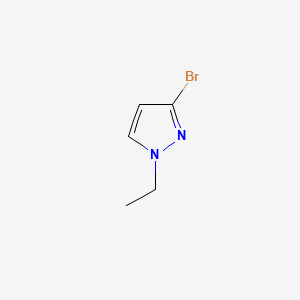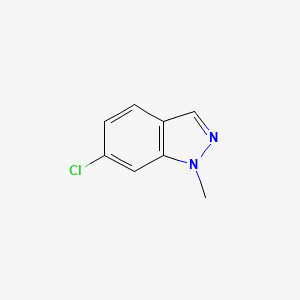
Methyl 3-(1-Methyl-5-imidazolyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(1-Methyl-5-imidazolyl)benzoate” is an organic compound with the molecular formula C12H12N2O2 . It contains a total of 29 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), and 1 Imidazole .
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex. It contains a total of 29 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), and 1 Imidazole .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that similar compounds, such as methyl benzoate, undergo reactions at both the ring and the ester, depending on the substrate .Scientific Research Applications
Synthesis of Radiotracers for Imaging of Alzheimer's Disease
The compound has been explored for the synthesis of carbon-11-labeled CK1 inhibitors, serving as potential PET radiotracers for Alzheimer's disease imaging. The study involved the synthesis of reference standards and their desmethylated precursors, leading to the preparation of radiotracers with high radiochemical yield and purity. This application underscores the compound's utility in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).
Corrosion Inhibition
Research on derivatives of benzimidazole, including compounds related to methyl 3-(1-methyl-5-imidazolyl)benzoate, has demonstrated their effectiveness as corrosion inhibitors. These inhibitors show promise in protecting mild steel against corrosion in acidic environments, offering a blend of physicochemical and theoretical benefits. Such inhibitors form protective layers on metal surfaces, highlighting the compound's potential in industrial applications to prevent metal degradation (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Evaluation
The antimicrobial properties of imidazolium salts, closely related to the chemical family of this compound, have been explored. These studies indicate the potential of such compounds in developing new antimicrobial agents with broad-spectrum chemotherapeutic activities. This application is critical for pharmaceutical research, focusing on combating bacterial and fungal infections (Satheesh, Rajendran, Chithra, & Saravanan, 2020).
High-Performance Polymer Synthesis
Methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, a compound related to this compound, has been used in the synthesis of high-performance polymers. The study involved a novel compound designed and synthesized for the preparation of an AB-type monomer, aiming at polymer modifications to enhance performance. This application highlights the compound's role in the development of advanced materials with superior properties (Qinglon, 2014).
Fuel Cell Technology
The addition of imidazole and 1-methyl imidazole in phosphoric acid doped polybenzimidazole membranes, systems known for high-temperature proton conductivity, indicates the potential use of related compounds in fuel cell technology. This research emphasizes the importance of such compounds in enhancing the conductivity and performance of fuel cell electrolytes, showcasing their role in sustainable energy technologies (Schechter & Savinell, 2002).
Safety and Hazards
While specific safety and hazard information for “Methyl 3-(1-Methyl-5-imidazolyl)benzoate” is not available, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Properties
IUPAC Name |
methyl 3-(3-methylimidazol-4-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-8-13-7-11(14)9-4-3-5-10(6-9)12(15)16-2/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFXAZQKOWDYSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC(=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B567448.png)





![2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B567455.png)




![7-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B567465.png)

